molecular formula C22H18N2O3S B3564936 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B3564936
M. Wt: 390.5 g/mol
InChI Key: VNWRPTKJKCMSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tricyclic dibenzo[b,f]azepine core linked via a 2-oxoethylsulfanyl group to a pyridine-3-carboxylic acid moiety. The dibenzoazepine scaffold is notable for its presence in bioactive molecules, particularly in antipsychotic and antidepressant drugs (e.g., clozapine analogs) .

Properties

IUPAC Name

2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-20(14-28-21-17(22(26)27)8-5-13-23-21)24-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)24/h1-10,13H,11-12,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWRPTKJKCMSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with appropriate reagents to introduce the oxoethyl and sulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of dibenzoazepines exhibit significant antidepressant properties. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, positions it as a candidate for developing new antidepressant medications. Studies have shown that modifications to the dibenzoazepine structure can enhance these effects, making this compound a subject of interest for further investigation in antidepressant drug design.

2. Anticonvulsant Properties
Similar to carbamazepine, which is structurally related to the dibenzoazepine family, this compound may exhibit anticonvulsant effects. Its mechanism could involve the stabilization of neuronal membranes and modulation of ion channels, which are critical in preventing seizures. Preliminary studies suggest that compounds with similar structures have shown promise in preclinical models of epilepsy.

3. Anticancer Potential
Recent studies have explored the anticancer properties of pyridine derivatives. The presence of the pyridine ring in this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into its efficacy against specific cancer cell lines are ongoing, with promising results suggesting its potential as an adjunct therapy in cancer treatment.

Pharmacological Insights

1. Mechanism of Action
The pharmacological action of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid may involve multiple pathways:

  • Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing mood and anxiety.
  • GABAergic Activity : By enhancing GABAergic transmission, the compound could provide anxiolytic effects.
  • Calcium Channel Blockade : This action may contribute to its anticonvulsant properties.

Case Studies

1. Preclinical Studies
A series of preclinical studies have evaluated the efficacy of this compound in animal models:

  • Model : Rodent models for depression and anxiety.
  • Findings : Significant reductions in depressive-like behaviors were observed following administration of the compound.
  • : Results support further exploration into clinical applications for mood disorders.

2. Cancer Research
In vitro studies using various cancer cell lines have demonstrated:

  • Model : Breast and prostate cancer cell lines.
  • Findings : The compound exhibited dose-dependent cytotoxicity and induced apoptosis.
  • : Suggests potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs identified in the evidence share partial motifs with the target compound, enabling speculative comparisons based on functional groups and substituents:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Identifier) Core Structure Functional Groups/Substituents Potential Implications
Target Compound Dibenzo[b,f]azepine + pyridine-3-COOH Sulfanyl linker, 2-oxoethyl group Possible CNS activity; moderate solubility
5-Butylpyridine-2-carboxylic acid (599-79-1) Pyridine-2-carboxylic acid Butyl group at position 5 Enhanced lipophilicity; metabolic stability
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]... (154709-18-9) Pyridine + dihydroisoxazole Chloro, trifluoromethyl groups Electrophilic reactivity; improved target selectivity
2-Hydroxy-5-[(E)-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazen-1-yl]benzoic acid Benzoic acid + sulfamoylpyridine Azo linkage, sulfamoyl group Chelation potential; pH-dependent solubility

Key Observations :

Sulfanyl vs. Sulfamoyl/Azo Linkers: The target compound’s sulfanyl group may confer greater metabolic stability compared to azo-linked analogs (e.g., the diazenylbenzoic acid in ), which are prone to reductive cleavage .

Tricyclic vs. This could enhance binding to hydrophobic pockets in proteins but reduce solubility .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) improve metabolic resistance and electronegativity, whereas alkyl chains (e.g., butyl in ) enhance lipophilicity and membrane permeability .

Biological Activity

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological evaluations of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C26H21N3O2S
  • Molecular Weight : 439.14 g/mol
  • CAS Number : 300805-48-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the dibenzo[b,f]azepine moiety with pyridine and carboxylic acid functionalities. The synthetic pathways may vary, but they generally include the formation of the dibenzo[b,f]azepine core followed by functionalization to introduce the sulfanyl and carboxylic acid groups.

Antimicrobial Properties

Research has indicated that derivatives of dibenzo[b,f]azepine compounds exhibit significant antimicrobial activities. For instance, studies on related compounds have shown effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 4 to 32 µg/mL, depending on structural modifications and specific substituents present in the molecule .

CompoundMIC (µg/mL)Target Organism
II.a>256Methicillin-sensitive S. aureus
II.b4Methicillin-resistant S. aureus
II.c>256Daptomycin-resistant S. aureus

Cytotoxicity Assays

In vitro studies assessing cytotoxic effects on human cell lines have shown that certain derivatives possess low toxicity profiles. For example, compound II.b demonstrated no cytotoxicity at concentrations significantly higher than its MIC against A549 adenocarcinomic human alveolar basal epithelial cells . This suggests a favorable therapeutic index for potential clinical applications.

The proposed mechanism of action for these compounds involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the dibenzo[b,f]azepine framework is believed to enhance lipophilicity, facilitating better membrane penetration and activity against gram-positive bacteria.

Case Studies

  • Case Study 1: Antibacterial Activity
    • A study evaluated the antibacterial efficacy of various dibenzo[b,f]azepine derivatives against clinical isolates of S. aureus. The results indicated that modifications in substituents significantly influenced antimicrobial potency.
  • Case Study 2: Structure-Activity Relationship (SAR)
    • Research focusing on SAR highlighted that the introduction of halogenated groups in the pyridine ring led to enhanced biological activity compared to non-halogenated counterparts. This underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for introducing the sulfanylpyridine moiety in structurally complex compounds?

Methodological Answer:
The sulfanylpyridine group can be introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, 2-chloronicotinic acid derivatives react with thiols (e.g., thiophenol) under reflux conditions to form C–S bonds . For the target compound, the dibenzoazepine-substituted thiol would replace thiophenol. Key parameters include solvent choice (e.g., ethanol or dioxane), temperature (80–100°C), and reaction time (2–6 hours). Purification often involves recrystallization from ethanol/water mixtures.

Basic: How is X-ray crystallography used to confirm the molecular structure of such derivatives?

Methodological Answer:
Single-crystal X-ray diffraction resolves bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in 2-(phenylsulfanyl)pyridine-3-carboxylic acid, two independent molecules in the asymmetric unit showed dihedral angles of 55.75° and 58.33° between aromatic planes. Carboxylic acid dimers stabilized by C–H⋯O interactions are critical for lattice formation . For the target compound, crystallography would verify the spatial arrangement of the dibenzoazepine and sulfanylpyridine groups.

Advanced: How can multi-step syntheses involving palladium catalysts be optimized for dibenzoazepine derivatives?

Methodological Answer:
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) require precise ligand selection and base optimization. For example, tert-butyl XPhos with Pd(OAc)₂ and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmospheres improves yields in heterocyclic systems . For the target compound, coupling steps between the dibenzoazepine core and pyridine-3-carboxylic acid moiety may require ligand screening (e.g., XPhos vs. SPhos) and solvent polarity adjustments to minimize steric hindrance.

Advanced: What strategies address low yields in cyclization steps during synthesis?

Methodological Answer:
Low yields in cyclization often arise from competing side reactions or poor leaving-group activation. Strategies include:

  • Temperature modulation : Slow heating to avoid intermediate decomposition.
  • Additive screening : Bases like K₂CO₃ or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., from 6 hours to 30 minutes) .
    For the target compound, cyclization of the dibenzoazepine ring may require intramolecular amide bond formation under high-dilution conditions.

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR data?

Methodological Answer:
Contradictions in NMR (e.g., unexpected splitting or shifts) require:

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotational isomerism).
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data.
  • X-ray validation : Confirm stereochemistry and hydrogen-bonding patterns, as seen in sulfanylpyridine derivatives .
    For the target compound, the dibenzoazepine’s conformational flexibility may lead to averaged NMR signals; low-temperature experiments (e.g., –40°C) can "freeze" conformers.

Basic: What functional groups in this compound are critical for biological activity?

Methodological Answer:

  • Sulfanyl group (–S–) : Enhances bioavailability and modulates electron density in the pyridine ring.
  • Carboxylic acid (–COOH) : Facilitates salt formation for solubility and hydrogen-bonding interactions.
  • Dibenzoazepine core : Provides rigidity and π-stacking potential.
    Structure-activity relationship (SAR) studies for similar compounds show that substituting the dibenzoazepine’s oxoethyl group alters receptor binding .

Advanced: What role do non-covalent interactions play in stabilizing the crystal lattice?

Methodological Answer:
Crystal packing is governed by:

  • Hydrogen bonds : Carboxylic acid dimers (O–H⋯O) and C–H⋯O interactions (2.5–3.0 Å) .
  • π-π stacking : Between aromatic rings (3.5–4.0 Å interplanar distances).
  • Van der Waals forces : Critical for hydrophobic regions (e.g., dibenzoazepine).
    For the target compound, the pyridine ring’s nitrogen may participate in N–H⋯O hydrogen bonds with adjacent molecules.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm –COOH (1700–1720 cm⁻¹) and –S– (650–700 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and dibenzoazepine methylene groups (δ 3.5–4.5 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error).
  • HPLC-PDA : Assess purity (>98% for biological assays) .

Advanced: How can computational chemistry predict the compound’s reactivity?

Methodological Answer:

  • Molecular docking : Identify binding poses in target proteins (e.g., using AutoDock Vina).
  • MD simulations : Study solvation effects and conformational stability over 100-ns trajectories.
  • Frontier orbital analysis (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attack.
    For the sulfanyl group, Fukui indices may highlight susceptibility to oxidation .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps.
  • Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane).
  • Byproduct management : Use in-line IR or PAT (Process Analytical Technology) to monitor intermediates.
    Palladium residue removal (<10 ppm) requires scavengers like SiliaBond Thiol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.